Enhanced Lipophilicity Relative to Unsubstituted Phenyl Analog Drives Altered Permeability Profile
The target compound exhibits a computed XLogP3 value of 1.6, reflecting its lipophilic nature [1]. In contrast, the direct unsubstituted phenyl analog, 5-cyano-1-phenyluracil, has a significantly lower reported logP value of approximately 0.40 . This 4-fold increase in lipophilicity (on a log scale) is a direct consequence of the trifluoromethyl group and is a critical determinant of membrane permeability and potential for passive diffusion across biological barriers.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 1.6 (XLogP3) |
| Comparator Or Baseline | 5-Cyano-1-phenyluracil: 0.40 (LogP) |
| Quantified Difference | Δ = +1.2 log units |
| Conditions | Computed properties using XLogP3 3.0 algorithm (PubChem) for target; reported experimental/computed LogP for comparator. |
Why This Matters
For researchers designing cell-permeable probes or drug-like molecules, a higher logP value directly influences the compound's ability to cross lipid bilayers, a key consideration when selecting a scaffold for lead optimization.
- [1] PubChem. 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil: Computed Properties: XLogP3-AA. 2021. View Source
